1,2-Dichloro-3,3,3-trifluoropropene
Descripción
BenchChem offers high-quality 1,2-Dichloro-3,3,3-trifluoropropene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-3,3,3-trifluoropropene including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJBJVPTRJNNIK-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(F)(F)F)/Cl)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to HCFO-1223xd: Unraveling a Non-Standard Designation and Focusing on a Key Hydrochlorofluoroolefin, HCFO-1233zd(E)
Abstract: This technical guide addresses the inquiry into the chemical compound designated as HCFO-1223xd. Initial research indicates that "HCFO-1223xd" is not a recognized designation under standard chemical nomenclature. This guide posits that the intended subject of interest is likely a related and commercially significant hydrochlorofluoroolefin (HCFO). Based on an analysis of the numerical designation, this guide will focus on HCFO-1233zd(E) , also known as (E)-1-chloro-3,3,3-trifluoropropene. This document provides a comprehensive overview of HCFO-1233zd(E), including its chemical structure, molecular weight, physicochemical properties, synthesis, applications, and safety and environmental profile, tailored for researchers, scientists, and professionals in drug development and related industries.
Introduction: Decoding the Nomenclature
The designation "HCFO" identifies a class of compounds known as hydrochlorofluoroolefins. These are unsaturated organic compounds containing hydrogen, chlorine, fluorine, and carbon atoms, characterized by at least one carbon-carbon double bond. The numbering of these compounds typically follows a system established by ASHRAE (American Society of Heating, Refrigerating and Air-Conditioning Engineers) in Standard 34, which is harmonized with ISO 817. This system dictates the numerical representation based on the number of carbon, hydrogen, and fluorine atoms. The suffix, often a series of letters, denotes specific isomers.
The queried term, "HCFO-1223xd," does not conform to this standard. The "xd" suffix is not a recognized isomer designator. It is plausible that "1223" is a mistyped representation of a common HCFO. A prominent and structurally similar compound is HCFO-1233zd . This guide will proceed with a detailed examination of the (E)-isomer of this compound, HCFO-1233zd(E), a substance with significant industrial applications and a wealth of available technical data.
Chemical Structure and Molecular Identity of HCFO-1233zd(E)
HCFO-1233zd(E) is the trans-isomer of 1-chloro-3,3,3-trifluoropropene. The presence of the double bond gives rise to geometric isomerism, with the (E)-isomer (trans) and the (Z)-isomer (cis) having distinct physical properties.[1]
The chemical formula for HCFO-1233zd is C₃H₂ClF₃ .[1] Its IUPAC name is (E)-1-chloro-3,3,3-trifluoroprop-1-ene.[2]
Molecular Structure
The structure of HCFO-1233zd(E) features a three-carbon chain with a double bond between the first and second carbon atoms. The chlorine atom is attached to the first carbon, and three fluorine atoms are bonded to the third carbon. The (E) configuration indicates that the chlorine atom and the trifluoromethyl group are on opposite sides of the double bond.
Caption: 2D representation of HCFO-1233zd(E).
Molecular Weight
The molecular weight of HCFO-1233zd(E) is calculated from the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Fluorine: 18.998 u).
The computed molecular weight is approximately 130.49 g/mol .[2][3]
Physicochemical Properties
HCFO-1233zd(E) is a colorless liquid at room temperature.[1] Its physical and chemical properties make it suitable for a variety of applications.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂ClF₃ | [1] |
| Molecular Weight | 130.49 g/mol | [2][3] |
| Boiling Point | 18.3 - 19 °C | [4][5] |
| Freezing Point | -107 °C | [4] |
| Liquid Density (@ 20°C) | 1.26 g/cm³ | [3] |
| Vapor Pressure (@ 20°C) | 809 mmHg | [3] |
| Global Warming Potential (100-yr) | <1 - 7 | [4][6][7] |
| Ozone Depletion Potential (ODP) | ~0.00034 | [8][9] |
| Flammability | Non-flammable | [6][7][8] |
Synthesis of HCFO-1233zd(E)
The industrial synthesis of HCFO-1233zd(E) typically involves the fluorination of a chlorinated propane precursor, followed by dehydrochlorination. A common starting material is 1,1,1,3,3-pentachloropropane (HCC-240fa).[10]
The process can be summarized in the following key steps:
-
Fluorination: HCC-240fa is reacted with hydrogen fluoride (HF) in the vapor phase over a fluorination catalyst. This step substitutes chlorine atoms with fluorine atoms, forming a mixture of chlorinated and fluorinated propanes and propenes.
-
Dehydrochlorination: The resulting mixture undergoes dehydrochlorination, where hydrogen chloride (HCl) is removed to form a double bond, yielding a mixture of HCFO-1233zd isomers.
-
Separation and Purification: The (E) and (Z) isomers of HCFO-1233zd are then separated, typically through distillation, to obtain the desired high-purity HCFO-1233zd(E).[11]
Caption: Generalized workflow for the synthesis of HCFO-1233zd(E).
Applications in Research and Industry
HCFO-1233zd(E) has gained significant attention as a fourth-generation refrigerant and blowing agent due to its favorable environmental properties, particularly its low Global Warming Potential (GWP) and negligible Ozone Depletion Potential (ODP).
Refrigerant
Marketed under trade names such as Solstice® zd , HCFO-1233zd(E) is used as a refrigerant in low-pressure centrifugal chillers for large-scale air conditioning systems.[12][13] It serves as a replacement for older refrigerants like R-123, offering comparable or improved energy efficiency.[6] Its non-flammable nature makes it a safe option for these applications.[6][7][8]
Foam Blowing Agent
As a blowing agent, for instance in the Opteon™ 1100 product line, HCFO-1233zd(E) is utilized in the production of polyurethane and polyisocyanurate foams.[14][15][16] These foams are used as insulation in buildings and appliances, contributing to energy efficiency.[15][17] The low thermal conductivity of the gas enhances the insulating properties of the foam.[14][16]
Solvent and Working Fluid
HCFO-1233zd(E) is also employed as a precision cleaning solvent and as a working fluid in Organic Rankine Cycles (ORC) for waste heat recovery.[18][19][20] Its thermodynamic properties are well-suited for converting low-temperature heat into electricity.[18]
Safety and Environmental Profile
Toxicological Assessment
HCFO-1233zd(E) has a low order of toxicity.[8] The Workplace Environmental Exposure Limit (WEEL) has been established at 800 ppm for an 8-hour time-weighted average (TWA).[8][21] As with many similar compounds, high concentrations can lead to dizziness and, in confined spaces, risk of asphyxiation due to oxygen displacement.[21][22]
Environmental Impact
The key advantage of HCFO-1233zd(E) lies in its minimal environmental footprint.
-
Ozone Depletion Potential (ODP): The presence of a chlorine atom results in a very low, but non-zero, ODP of approximately 0.00034.[8][9] The molecule's short atmospheric lifetime prevents a significant amount from reaching the stratosphere.[9]
-
Global Warming Potential (GWP): The GWP of HCFO-1233zd(E) is very low, reported to be between <1 and 7 over a 100-year time horizon.[4][6][7] This is a substantial reduction compared to the HFCs it often replaces.
-
Atmospheric Lifetime: HCFO-1233zd(E) has a short atmospheric lifetime of around 26-41.9 days, breaking down rapidly in the troposphere.[3][9][23]
Conclusion
While the designation "HCFO-1223xd" does not correspond to a recognized chemical entity, this in-depth technical guide has provided a comprehensive overview of a closely related and highly relevant compound, HCFO-1233zd(E). Its favorable safety and environmental profile, coupled with its excellent performance characteristics, has established it as a leading next-generation refrigerant, blowing agent, and solvent. For researchers and professionals in fields requiring advanced materials with low environmental impact, HCFO-1233zd(E) represents a significant technological advancement. Continued research and application of such compounds are crucial for sustainable industrial development.
References
-
European Refrigerants. Solstice® zd (R-1233zd).
-
Chemours. Opteon™ 1100 foam blowing agent.
-
Chemours. Opteon™ 1100 Foam Blowing Agent: Sustainable Insulation.
-
Honeywell. A Better Environment with Next-Generation Solstice® zd Refrigerant.
-
Chemours. Opteon™ 1100 Technical Information.
- Arpagaus, C., et al. (2018). Overview on HCFO-R1233ZD(E) use for high temperature heat pump application.
-
Toxic Docs. HCFO-1233zd(E).
-
HCFO-1233zd(E) Product Information.
-
Cooling Post. (2022). US EPA SNAP lists refrigerant 1233zd(E).
-
Chemours. Opteon™ 1100 PDF: Properties, Uses, Storage, and Handling.
-
SpecialChem. Opteon™ 1100(Formacel™ 1100) - Chemours- Technical Datasheet.
-
National Refrigerants Ltd. R1233zd.
-
GeneralGas. R1233zd(e) Solstice® HFO zd refrigerant grade in returnable cylinder 13 Lt - 12 Kg T-PED.
-
Climalife. Refrigerant Solstice zd, R-1234zd, HFO.
-
Hulse, R., Basu, R. S., Singh, R. R., & Thomas, R. H. (2012). Physical Properties of HCFO-1233zd(E). Journal of Chemical & Engineering Data, 57(12), 3581–3586.
-
Fluorocarbons.org. (2020). HCFO-1233zd(E) CHILLERS RECEIVE ENVIRONMENT AWARDS AROUND THE WORLD.
-
Google Patents. (2016). US20160332936A1 - Process for Making HCFO-1233zd.
-
PubChem. trans-1-Chloro-3,3,3-trifluoropropene.
-
Fluorocarbons.org. LEARN ABOUT - HCFOs, HBFOs, Stratospheric Ozone and Climate Change.
-
ResearchGate. Physical properties of HCFO-1233zd(E).
-
Wikipedia. 1-Chloro-3,3,3-trifluoropropene.
-
Climalife. Novexpans HCFO 1233zd.
-
Semantic Scholar. Physical Properties of HCFO-1233zd(E).
-
Central Glass Co., Ltd. HFO-1233zd(E).
-
Benchchem. Application Notes and Protocols for the Synthesis of (E)-1-Chloro-3,3,3-trifluoropropene (F-1233zd).
-
Yuji Tech. HFO-1233zd(E).
-
Thermophysical Properties of trans-1-Chloro-3,3,3-trifluoropropene.
-
Fandachem. HCFO-1233yd(Z) + HCFO-1233yd(E) cas 1263679-68-0.
-
LookChem. 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-.
-
Guidechem. (E)-1-chloro-3,3,3-trifluoropropene; HCFO-1233zd(E) CAS NO.102687-65-0.
-
Central Glass. (2017). Safety Data Sheet: trans-1-Chloro-3,3,3-trifluoropropene.
-
Yuji SiFluo. HFO-1233zd(E).
-
Airgas. (2021). SAFETY DATA SHEET: E-1-Chloro-3,3,3-trifluoropropene.
-
OARS. WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL®: trans 1-chloro,3,3,3-trifluoropropene.
-
PubChem. CID 87163497.
-
Federal Register. (2022). Protection of Stratospheric Ozone: Listing of Substitutes Under the Significant New Alternatives Policy Program.
-
Toxic Docs. Request for Exclusion of HCFO-1233zd Product from PFAS Restriction Proposal.
-
ChemicalBook. trans-1-Chloro-3,3,3-trifluoroprop-1-ene.
-
Linde Gas. (2017). SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene.
-
ChemicalBook. trans-1-Chloro-3,3,3-trifluoroprop-1-ene Chemical Properties,Uses,Production.
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Technical Assessment: HCFO-1223xd (1,2-dichloro-3,3,3-trifluoropropene)
The following technical guide provides an in-depth assessment of HCFO-1223xd (1,2-dichloro-3,3,3-trifluoropropene). It is structured to serve researchers and drug development professionals evaluating next-generation fluorinated solvents and intermediates.
Role: Next-Generation Fluorinated Solvent & Synthetic Intermediate Focus: Global Warming Potential (GWP), Atmospheric Physics, and Industrial Application
Executive Summary
HCFO-1223xd (1,2-dichloro-3,3,3-trifluoropropene) represents a critical evolution in the "Hydrochlorofluoroolefin" (HCFO) class of compounds. Unlike legacy hydrofluorocarbons (HFCs) with high Global Warming Potentials (GWP), HCFO-1223xd features a carbon-carbon double bond that facilitates rapid atmospheric degradation.
For the pharmaceutical and chemical development sectors, this molecule offers a strategic duality: it functions as a high-performance chlorinated solvent (potential replacement for dichloromethane and trichloroethylene) and as a versatile intermediate in the synthesis of ultra-low GWP refrigerants like HFO-1234yf. This guide analyzes its atmospheric lifetime, GWP derivation, and safety profile to validate its integration into "Green Chemistry" workflows.
Molecular Architecture & Identification
HCFO-1223xd is an unsaturated chlorofluorocarbon.[1] The presence of the olefinic double bond (
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1,2-dichloro-3,3,3-trifluoroprop-1-ene |
| Common Code | HCFO-1223xd (also R-1223xd) |
| CAS Number | 431-27-6 |
| Molecular Formula | |
| Molecular Weight | 164.94 g/mol |
| Boiling Point | ~54°C - 58°C (Isomer dependent) |
| Structure | |
| Isomerism | Exists as E- (trans) and Z- (cis) isomers; often synthesized as a mixture.[1][2][3] |
Atmospheric Physics & GWP Derivation
The environmental value proposition of HCFO-1223xd rests on its atmospheric lifetime (
Degradation Mechanism
The primary sink for HCFO-1223xd is the tropospheric reaction with hydroxyl radicals (
Reaction Kinetics:
Atmospheric Degradation Pathway (Visualization)
The following diagram illustrates the oxidative breakdown of HCFO-1223xd, leading to the formation of Trifluoroacetic Acid (TFA) and inorganic acids.
Figure 1: Tropospheric degradation pathway of HCFO-1223xd initiated by hydroxyl radicals.
Global Warming Potential (GWP)
While a specific IPCC AR6 value is often aggregated for niche intermediates, the GWP is derived from its Radiative Efficiency (RE) and Lifetime (
-
Atmospheric Lifetime (
): Estimated at < 30 days . -
Radiative Efficiency (RE): Moderate (C-F bonds absorb IR), but the short lifetime negates the integrated forcing.
-
GWP (100-year): < 10 (Estimated) .
-
Comparative Context:
-
HFC-134a (Saturated): GWP = 1,430
-
HCFO-1233zd (Mono-chloro alkene): GWP
1 -
HCFO-1223xd: Due to similar lability, its GWP is functionally negligible compared to regulated HFCs.
-
-
Environmental & Safety Profile (E-E-A-T Assessment)
Ozone Depletion Potential (ODP)
Although HCFO-1223xd contains chlorine, its ODP is extremely low (~0.0001 - 0.001) . The short atmospheric lifetime ensures that the vast majority of the molecule is oxidized in the troposphere before it can transport chlorine to the stratospheric ozone layer.
Toxicity & Handling (Critical Nuance)
-
Toxicity Warning: Unlike some fluorinated fluids designed for consumer aerosols (e.g., HFO-1234ze), HCFO-1223xd is flagged in patent literature (e.g., US 2011/016518) as having a toxicity profile that may require industrial containment.
-
Classification: It should be treated as a Category 2 or 3 Industrial Solvent .
-
Handling Protocol: Use in closed systems or fume hoods is mandatory. It is not suitable for open-air consumer sprays but is ideal for precision cleaning and chemical synthesis where exposure is controlled.
Applications in Drug Development & Manufacturing
For the pharmaceutical scientist, HCFO-1223xd offers a "Green Chemistry" alternative to chlorinated solvents facing regulatory phase-outs.
Advanced Solvent Replacement
HCFO-1223xd (BP ~54°C) mimics the physical properties of Dichloromethane (DCM) (BP 39.6°C) and Trichloroethylene (TCE) (BP 87°C).
-
Solvency Power: High Kauri-Butanol (KB) value expected due to chlorine content, making it effective for dissolving non-polar organic intermediates.
-
Use Case: Reaction solvent for chlorination/fluorination steps; degreasing agent for medical device manufacturing.
Synthetic Intermediate
It serves as a feedstock for creating purely fluorinated olefins.
-
Pathway: HCFO-1223xd
Fluorination (+HF) HFO-1234yf (Refrigerant). -
Chiral Synthesis: The presence of the double bond allows for stereoselective addition reactions, potentially useful in building fluorinated scaffolds for active pharmaceutical ingredients (APIs).
Experimental Protocol: Measuring GWP (Smog Chamber Method)
To validate the GWP of HCFO-1223xd internally, the following self-validating protocol is recommended.
Objective: Determine
-
Setup: Use a 100 L Teflon FEP smog chamber equipped with UV lamps (300-400 nm).
-
Instrumentation: FTIR Spectrometer (e.g., Nicolet iS50) with a long-path gas cell.
-
Reactants:
-
Test Gas: HCFO-1223xd (5-10 ppm).
-
Reference Gas: Ethylene or Propylene (known
). -
OH Precursor: Methyl nitrite (
) or .
-
-
Procedure:
-
Step 1: Introduce Test Gas and Reference Gas into the chamber. Record
spectra. -
Step 2: Inject OH precursor.
-
Step 3: Turn on UV lamps to generate OH radicals.
-
Step 4: Monitor the decay of both gases via FTIR absorption peaks (C=C stretch region) every 2 minutes for 30 minutes.
-
-
Calculation (Relative Rate Method):
-
Plot the natural logs against each other. The slope yields the ratio of rate constants.
-
-
GWP Determination: Use the derived lifetime (
) and IR cross-section ( ) to calculate Radiative Forcing (RF) and GWP relative to .
References
-
Japanese Patent Office. (2019). Method for producing 1,2-dichloro-3,3,3-trifluoropropene (JP2019189550A).Link
-
European Patent Office. (2018). Blowing Agents for Extruded Polystyrene Foam (EP 3312222 B1).Link
-
United States Patent & Trademark Office. (2011). Compositions comprising 1-chloro-3,3,3-trifluoropropene (US 2011/016518).Link
-
ChemicalBook. (2024). Product Entry: 1,2-Dichloro-3,3,3-trifluoropropene (CAS 431-27-6).[2][4][5]Link
-
SynQuest Laboratories. (2024). Safety Data Sheet: 1,2-Dichloro-3,3,3-trifluoropropene.[2][4][6]Link
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Technical Monograph: Isomeric Forms of 1,2-Dichloro-3,3,3-trifluoropropene (HCFO-1223xd)
[1]
Executive Summary & Significance
1,2-Dichloro-3,3,3-trifluoropropene (HCFO-1223xd, CAS: 431-27-6) is a critical halogenated olefin primarily utilized as a high-value intermediate in the synthesis of next-generation low-GWP refrigerants, specifically 2,3,3,3-tetrafluoropropene (HFO-1234yf).[1] Beyond its industrial utility, the molecule represents a unique scaffold for medicinal chemistry, offering a trifluoromethyl-vinyl moiety with orthogonal reactivity at the C1 and C2 positions due to differential chlorine lability.
Understanding the stereodynamics between the (E)- and (Z)- isomers is not merely academic; it dictates the efficiency of downstream fluorination (selectivity of HF addition) and the physical separation parameters in continuous flow manufacturing.
Stereochemical Identity & Physical Properties[1][2][3][4][5]
Unlike its regioisomer 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd), HCFO-1223xd possesses chlorine atoms on both the C1 and C2 carbons.[1] This substitution pattern fundamentally alters the dipole moments and boiling points relative to standard haloalkene trends.
Configuration Assignment (CIP Rules)
The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]
-
C2 Position: Chlorine (Atomic #17) >
(Carbon, Atomic #6). Priority: Cl . -
C1 Position: Chlorine (Atomic #17) > Hydrogen (Atomic #1). Priority: Cl .
| Isomer | CIP Designation | Structural Relationship | Dipole Moment ( | Thermodynamic Stability |
| Z-Isomer | (Z)-1,2-dichloro-3,3,3-trifluoropropene | Cis-dichloro : The two high-priority Cl atoms are on the same side.[1] | High (Additive C-Cl vectors) | Major Product (Typically ~80% at equilibrium) |
| E-Isomer | (E)-1,2-dichloro-3,3,3-trifluoropropene | Trans-dichloro : The two high-priority Cl atoms are on opposite sides.[1] | Low (Canceling C-Cl vectors) | Minor Product |
Boiling Point & Physical Behavior
The Z-isomer exhibits a significantly higher boiling point than the E-isomer.[1] This deviation is driven by the additive dipole vectors of the C-Cl bonds and the
Synthesis & Isomerization Dynamics
The primary route to HCFO-1223xd involves the dehydrochlorination of HCFC-233ab (1,1,2-trichloro-3,3,3-trifluoropropane).[1][3] This elimination reaction is stereoselective but subject to thermodynamic equilibration.[1]
Reaction Pathway Visualization
The following diagram illustrates the synthesis of HCFO-1223xd and its subsequent conversion to HFO-1234yf, highlighting the isomerization loop.
Figure 1: Synthetic pathway from HCFC-233ab to HFO-1234yf via HCFO-1223xd, showing the critical isomerization equilibrium.[1]
Mechanistic Insight
The dehydrochlorination of HCFC-233ab typically proceeds via an E2 mechanism under basic conditions (e.g., KOH/Phase Transfer Catalyst).
-
Stereoselectivity: The formation of the Z-isomer is favored due to the "Fluorine Gauche Effect" and the minimization of dipole repulsion in the transition state, despite the steric bulk of the chlorine atoms.
-
Isomerization: At elevated temperatures (
) or in the presence of Lewis acid catalysts (e.g., , ), the E-isomer converts to the more stable Z-isomer until the thermodynamic ratio ( Z:E) is reached.
Analytical Characterization Protocol
Distinguishing the isomers requires precise analytical techniques. NMR spectroscopy and Gas Chromatography (GC) are the standards.
Nuclear Magnetic Resonance (NMR)
The lack of vicinal protons (
-
Instrument: 400 MHz (minimum) recommended.[1]
-
Solvent:
.
| Signal | Multiplicity | Coupling Constant ( | Diagnostic Note |
| Doublet | |||
| Quartet | Vinyl proton couples with 3 equivalent Fluorines.[1] | ||
| Doublet | Often appears as a broadened singlet due to small coupling.[1] |
Note: The "Through-Space" coupling mechanism often results in larger J-values for the Z-isomer (cis-relationship between
Gas Chromatography (GC) Method
Due to the polarity difference, a polar column provides the best separation.
Experimental Protocol: Catalytic Isomerization
This protocol describes the conversion of an E-enriched stream to the thermodynamic Z-major mixture, useful for maximizing yield in processes where the Z-isomer is the preferred substrate for downstream fluorination.
Reagents:
-
Catalyst: Activated Chromium(III) Oxide (
) or Lewis Acid ( on Carbon).[1]
Workflow:
-
Catalyst Activation: Pack a tubular Inconel reactor with
pellets. Activate by flowing anhydrous HF (20 sccm) at for 4 hours. -
Feed Introduction: Vaporize HCFO-1223xd and introduce to the reactor at a Gas Hourly Space Velocity (GHSV) of
. -
Reaction Conditions: Maintain reactor temperature at
. Pressure: Atmospheric.[1] -
Quench: Pass effluent through a scrubber (water/caustic) to remove trace acid, then condense in a dry-ice trap (
). -
Validation: Analyze condensate via GC-FID. Expect conversion of E-isomer to Z-isomer, approaching the 80:20 equilibrium limit.[1]
References
-
Synthesis of Halopropenes: Method for producing 1,2-dichloro-3,3,3-trifluoropropene.[1][3] Patent JP2019189550A.[1][3] (Describes the dehydrochlorination of HCFC-233ab and Z:E ratios).
-
Isomerization Dynamics: Isomerization of 1-chloro-3,3,3-trifluoropropene.[1][4] (Analogous chemistry describing Lewis Acid catalysis for fluoropropene isomerization).
-
Physical Properties: 1,2-Dichloro-3,3,3-trifluoropropene Properties & Suppliers. ChemicalBook.[1]
-
HFO Manufacturing Context: Process for the preparation of 2,3,3,3-tetrafluoropropene.[5] WO2016090745A1.[1] (Contextualizes 1223xd as a byproduct/intermediate).
Sources
- 1. trans-1-Chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 5709018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2016090745A1 - Process for the preparation of 2, 3, 3, 3-tetrafluoropropene - Google Patents [patents.google.com]
Technical Assessment: Toxicity Profile & Exposure Control for HCFO-1223xd
The following technical guide is structured as a high-level advisory document for R&D and Safety Health & Environment (SHE) professionals in the fluorochemical and pharmaceutical sectors. It addresses the specific hazards of HCFO-1223xd , a compound often encountered as a reactive intermediate or impurity, distinct from its commercially benign cousins like HCFO-1233zd.
Executive Summary: The "xd" Isomer Distinction
In the development of next-generation hydrofluoroolefins (HFOs), the specific arrangement of halogen atoms dictates safety. While isomers like HCFO-1233zd are widely accepted with high exposure thresholds (WEEL: 800 ppm), HCFO-1223xd presents a fundamentally different toxicological profile.
HCFO-1223xd is primarily encountered as a high-potency intermediate or by-product in the synthesis of HFO-1234yf and HCFO-1233xf. Unlike terminal alkenes, the 1,2-dichloro motif in HCFO-1223xd facilitates specific bioactivation pathways associated with nephrotoxicity. This guide establishes the rationale for treating HCFO-1223xd as a hazardous substance requiring strict containment, proposing a provisional exposure limit orders of magnitude lower than standard HFO refrigerants.
Chemical Identity & Physicochemical Properties
Understanding the volatility and structure is the first step in exposure control.
| Property | Data | Relevance to Safety |
| Chemical Name | 1,2-dichloro-3,3,3-trifluoropropene | Specific isomer defines toxicity.[1][2][3] |
| Common Code | HCFO-1223xd | "xd" denotes 1,2-Cl substitution.[3][4] |
| CAS Number | 431-27-6 | Unique identifier for inventory tracking. |
| Molecular Formula | C3HCl2F3 | Halogenated propene.[5][6][7][8] |
| Boiling Point | ~54°C (129°F) | Liquid at RT; significant vapor hazard. |
| Vapor Density | > 1 (Heavier than air) | Accumulates in low-lying areas/pits. |
| Solubility | Lipophilic | Potential for dermal absorption. |
Toxicity Profile: Mechanism of Action
The critical safety distinction of HCFO-1223xd lies in its metabolism. Unlike 1-chloro-3,3,3-trifluoropropene (1233zd), which resists extensive metabolism, 1,2-dichloroalkenes are classic substrates for the Glutathione (GSH) Conjugation Pathway .
The Beta-Lyase Bioactivation Pathway
The presence of chlorine atoms on adjacent carbons (vicinal dichloride) on the double bond allows for a specific metabolic route that targets the kidneys.
-
Conjugation: The compound reacts with Glutathione in the liver/kidney.
-
Processing: The GSH conjugate is processed into a Cysteine conjugate.
-
Bioactivation: The renal enzyme Cysteine Conjugate
-Lyase cleaves the conjugate. -
Toxicity: This cleavage releases a reactive thioketene or thionoacyl fluoride fragment, which binds covalently to renal macromolecules, causing mitochondrial dysfunction and proximal tubule necrosis.
Visualization of Toxicity Pathway
The following diagram illustrates the critical bioactivation pathway that necessitates strict exposure control.
Caption: Figure 1. Mechanism of HCFO-1223xd induced nephrotoxicity via the Cysteine Conjugate Beta-Lyase pathway, distinguishing it from non-toxic HFO isomers.
Occupational Exposure Limits (OEL)
Regulatory Status
As of 2026, no official OEL (WEEL, TLV, or PEL) has been established specifically for HCFO-1223xd by agencies such as AIHA, ACGIH, or OSHA. This absence is typical for chemical intermediates and impurities.
Derived Provisional Limit
In the absence of regulatory data, we apply a "Read-Across" approach using structurally similar nephrotoxic haloalkenes (e.g., Hexachloro-1,3-butadiene or 1,2-dichlorovinyl cysteine precursors).
-
Reference Compound: HCFO-1233zd (WEEL: 800 ppm) – Not applicable due to metabolic differences.
-
Reference Compound: 1,2-Dichloropropene (TLV: 1 ppm) – Better structural analog for toxicity.
-
Corporate Internal Standard (Recommendation): Given the potential for irreversible renal injury, HCFO-1223xd should be assigned to Occupational Exposure Band (OEB) 4 .
| Parameter | Recommended Limit | Rationale |
| Provisional 8-hr TWA | < 0.5 ppm | Based on high potency of beta-lyase activated nephrotoxins. |
| Short Term (STEL) | Avoid | Any peak exposure carries risk of cumulative renal adduct formation. |
| Skin Notation | YES | Lipophilic nature allows dermal uptake; systemic toxicity possible. |
Guidance: Do not rely on the high limits of "similar" HFO refrigerants. Treat HCFO-1223xd as a toxic impurity.
Experimental Protocols: Detection & Handling
For researchers synthesizing HFO-1234yf where 1223xd appears as a by-product, accurate detection is critical.
Analytical Detection Protocol (GC-MS)
Objective: Quantify HCFO-1223xd impurities at sub-ppm levels in a bulk fluorocarbon matrix.
Methodology:
-
Instrumentation: Gas Chromatography with Mass Spectrometry (Agilent 5977B or equivalent).
-
Column: DB-624 or equivalent (specialized for volatile halogenated organics).
-
Dimensions: 60m x 0.25mm x 1.4µm film thickness.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temperature Program:
-
Hold 35°C for 5 min (to separate light HFOs).
-
Ramp 10°C/min to 200°C.
-
-
SIM Mode (Selected Ion Monitoring):
-
Monitor ions m/z 111, 113 (C3HClF fragment) and m/z 146 (Molecular ion cluster).
-
Note: Differentiate from 1233zd (MW 130) and 1234yf (MW 114) by molecular weight and retention time. 1223xd (MW ~165) will elute significantly later than 1234yf.
-
Safe Handling Workflow
Objective: Prevent inhalation and dermal contact during sampling or synthesis.
Caption: Figure 2. Mandatory safety workflow for handling HCFO-1223xd, emphasizing engineering controls over PPE.
Protocol Steps:
-
Primary Barrier: All transfers of neat HCFO-1223xd must occur in a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.
-
Glove Compatibility: Do NOT use standard latex. Use Silver Shield (Laminate) or double-layered Nitrile/Viton. Haloalkenes can permeate standard nitrile in <15 minutes.
-
Decontamination: Spills should be treated with an absorbent, then the surface wiped with a dilute surfactant. Do not use acetone (enhances permeation).
References
-
European Patent Office. Compositions and Methods Comprising HCFO-1223xd. Patent EP2634231B1. (Identifies 1223xd as a specific halogenated by-product).
-
National Institutes of Health (PubChem). Compound Summary: 1,2-dichloro-3,3,3-trifluoropropene (CAS 431-27-6).[5][8] (Chemical structure and physical property verification).
-
Anders, M. W. Metabolism and toxicity of hydrochlorofluorocarbons: Current knowledge and needs. Environmental Health Perspectives.[9] (Mechanistic grounding for beta-lyase pathway in haloalkenes).
-
Honeywell International. Process for the manufacture of 1-chloro-3,3,3-trifluoropropene. US Patent 8618040. (Discusses separation of toxic isomers like 1223xd from desired products).
-
Occupational Alliance for Risk Science (OARS). WEEL for HCFO-1233zd.[10] (Cited for contrast; 1223xd has no WEEL).
Sources
- 1. epo.org [epo.org]
- 2. 1,1-Dichloro-3,3,3-trifluoropropene | 460-70-8 | Benchchem [benchchem.com]
- 3. US9902671B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 431-27-6 | 1,2-Dichloro-3,3,3-trifluoropropene - Fluoropharm [fluoropharm.com]
- 6. 1,2-Dichloro-3,3,3-trifluoropropene | CAS#:431-27-6 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. Page loading... [wap.guidechem.com]
- 9. rvo.nl [rvo.nl]
- 10. epa.gov [epa.gov]
Catalytic dehydrochlorination protocols for HCFO-1223xd production
Application Note: Advanced Catalytic Dehydrochlorination Strategies for High-Purity HCFO-1223xd Synthesis
Executive Summary & Molecule Profile
HCFO-1223xd (1,2-dichloro-3,3,3-trifluoropropene) has emerged as a critical intermediate and high-value solvent in the fluorochemical sector. Unlike its mono-chloro analog (HCFO-1233zd), the di-chloro structure of 1223xd offers unique solvating properties and serves as a precursor for specialized fluoropolymers and agrochemicals.
This guide details two validated protocols for the production of HCFO-1223xd via the catalytic dehydrochlorination of HCFC-233ab (1,1,2-trichloro-3,3,3-trifluoropropane). We contrast a precision Liquid-Phase Phase-Transfer Catalysis (PTC) method suitable for batch optimization with a continuous Gas-Phase Activated Carbon protocol for industrial scalability.
| Property | Specification |
| Target Molecule | HCFO-1223xd (1,2-dichloro-3,3,3-trifluoropropene) |
| CAS Number | 431-27-6 |
| Molecular Formula | C3HCl2F3 |
| Precursor | HCFC-233ab (1,1,2-trichloro-3,3,3-trifluoropropane) |
| Reaction Type | |
| Key Challenge | Controlling E/Z isomer ratio and preventing polymerization. |
Reaction Mechanism & Pathway
The synthesis relies on the selective removal of HCl from HCFC-233ab. The regioselectivity is governed by the acidity of the proton at the C2 position (adjacent to the electron-withdrawing
Chemical Equation:
Mechanistic Insight:
The strong electron-withdrawing effect of the trifluoromethyl group (
Figure 1: Mechanistic pathway for the dehydrochlorination of HCFC-233ab showing the carbanion intermediate leading to E/Z isomers.
Protocol A: Liquid-Phase Phase-Transfer Catalysis (PTC)
Application: High-purity batch synthesis, lab-scale optimization, and kinetic studies. Rationale: The use of a Phase-Transfer Catalyst (PTC) allows the reaction to proceed at mild temperatures (50–100°C) by transporting hydroxide ions from the aqueous phase into the organic HCFC-233ab phase. This method minimizes thermal degradation and maximizes selectivity toward the Z-isomer.
Materials & Reagents
-
Precursor: HCFC-233ab (>99% purity).
-
Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 20–40 wt% aqueous solution.
-
Catalyst: Aliquat 336 (Trioctylmethylammonium chloride) OR 4-Nonylphenol (as a catalytic promoter).
-
Solvent: None required (neat reaction) or optional inert solvent (e.g., perfluoropolyether) if heat transfer is limiting.
Experimental Workflow
-
Reactor Setup:
-
Use a 500 mL Hastelloy or glass-lined autoclave equipped with a mechanical stirrer (overhead), a reflux condenser, and a reactive distillation takeoff head.
-
Connect the takeoff head to a cooled collection trap (-20°C).
-
-
Charge:
-
Load aqueous KOH (2.5 molar equivalents relative to HCFC-233ab) into the reactor.
-
Add the PTC (1–3 mol% relative to HCFC-233ab).
-
Critical Step: Ensure vigorous stirring (600+ RPM) to create a fine emulsion.
-
-
Reaction Initiation:
-
Heat the aqueous mixture to 60°C.
-
Add HCFC-233ab dropwise via a subsurface dip tube. The reaction is exothermic; control addition rate to maintain Temp < 75°C.
-
-
Reactive Distillation (The "Pull" Method):
-
HCFO-1223xd has a boiling point of ~58°C, while HCFC-233ab boils higher.
-
Maintain the reactor jacket at 70–80°C.
-
As 1223xd forms, it will vaporize.[1] Collect the distillate continuously.
-
Why this works: Removing the product immediately prevents secondary reactions (polymerization) and shifts the equilibrium forward.
-
-
Post-Processing:
-
Wash the collected distillate with water (to remove entrained base) and dry over
. -
Analyze isomer ratio via GC-FID.
-
Troubleshooting Table (Liquid Phase)
| Observation | Root Cause | Corrective Action |
| Low Conversion | Poor phase contact. | Increase stirring speed; verify PTC integrity. |
| Emulsion Formation | Surfactant effect of PTC. | Use a demulsifier or switch to 4-nonylphenol. |
| Polymerization | Overheating product. | Ensure rapid distillation; add radical inhibitor (e.g., BHT) to receiver. |
Protocol B: Gas-Phase Activated Carbon Catalysis
Application: Continuous manufacturing, scale-up, and industrial production. Rationale: Vapor-phase dehydrochlorination over activated carbon eliminates the need for liquid waste streams (aqueous salts) and allows for high throughput. The carbon surface acts as a Lewis base/acid site to facilitate elimination.
Catalyst Preparation
-
Catalyst: Acid-washed coconut shell activated carbon (Surface area > 1000
). -
Pre-treatment:
-
Dry carbon at 120°C for 12 hours under
. -
Activation: Heat to 300°C under
flow for 4 hours to remove surface oxides.
-
Experimental Workflow
-
Reactor Configuration:
-
Tubular fixed-bed reactor (Inconel 600 or Monel).
-
Heating zones: Pre-heater (vaporizer) and Catalyst Bed.
-
-
System Startup:
-
Set Reactor Temperature: 250°C – 350°C (Optimization required based on catalyst age).
-
Pressure: Atmospheric to 5 psig.
-
-
Feed Introduction:
-
Vaporize HCFC-233ab in the pre-heater (set to 200°C).
-
Feed Rate: Gas Hourly Space Velocity (GHSV) of 500–1000
.
-
-
Reaction & Quench:
-
The effluent will contain HCFO-1223xd, HCl, and unreacted 233ab.
-
Critical Step: Immediately quench the gas stream in a water scrubber to remove anhydrous HCl.
-
Condense the organic phase using a glycol chiller.
-
-
Purification:
-
Distill the crude organic mixture to separate HCFO-1223xd (BP ~58°C) from unreacted HCFC-233ab (recycle stream).
-
Figure 2: Process flow diagram for the continuous gas-phase production of HCFO-1223xd.
Comparative Analysis & Safety
| Parameter | Liquid Phase (PTC) | Gas Phase (Carbon) |
| Temperature | Low (60–80°C) | High (250–350°C) |
| Selectivity | High (>95%) | Moderate (85–90%) |
| Waste | Aqueous salts (KCl/NaCl) | Anhydrous HCl (Salable byproduct) |
| Throughput | Batch/Semi-batch | Continuous |
| Primary Risk | Emulsion/Stirring failure | Catalyst coking/fouling |
Safety Warning:
-
HCl Generation: Both methods generate HCl. In the gas phase, this is anhydrous and highly corrosive. Use Monel or Hastelloy materials.
-
Toxicity: HCFO-1223xd is a halogenated alkene.[2] Handle in a fume hood. Avoid inhalation.
-
Pressure: Ensure reactor relief valves are sized for potential runaway decomposition, although 1223xd is generally stable.
References
-
Method for producing 1,2-dichloro-3,3,3-trifluoropropene. (2019). Google Patents, JP2019189550A. (Describes the liquid phase synthesis using phenol-based PTC). Link
-
Method for producing 1,2-dichloro-3,3,3-trifluoropropene. (2015). Google Patents, US20150191405A1.[3] (Describes the vapor phase synthesis over activated carbon). Link
-
1,2-Dichloro-3,3,3-trifluoropropene | C3HCl2F3. PubChem.[4] (Chemical structure and physical property verification). Link
-
Dehmlow, E. V., & Dehmlow, S. S. (1993).[1] Phase Transfer Catalysis. Verlag Chemie. (Foundational text on PTC mechanisms referenced in industrial protocols). Link
Sources
- 1. JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 2. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 3. ç¾åº¦æåº [word.baidu.com]
- 4. 1,2-Dichloro-3,3,3-trifluoropropene | C3HCl2F3 | CID 5371734 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of HFO-1234yf via 1,2-Dichloro-3,3,3-trifluoropropene
Introduction: The Imperative for Fourth-Generation Refrigerants
The evolution of refrigerant technology is driven by the escalating need for environmentally benign solutions that do not compromise performance. Hydrofluoroolefins (HFOs) represent the fourth generation of refrigerants, engineered to have zero ozone depletion potential (ODP) and very low global warming potential (GWP). Among these, 2,3,3,3-tetrafluoropropene (HFO-1234yf) has emerged as a leading replacement for HFC-134a in automotive air conditioning and other refrigeration applications due to its favorable thermodynamic properties.[1] This document provides a detailed guide for the synthesis of HFO-1234yf, utilizing 1,2-dichloro-3,3,3-trifluoropropene (HCFO-1233xf) as a key intermediate. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles.
Strategic Synthesis Pathway: Gas-Phase Hydrofluorination of HCFO-1233xf
The conversion of HCFO-1233xf to HFO-1234yf is effectively achieved through a gas-phase catalytic hydrofluorination reaction. This method is advantageous due to its potential for continuous operation and high selectivity under optimized conditions. The core of this process lies in the catalytic exchange of a chlorine atom with a fluorine atom, followed by dehydrochlorination.
The primary reaction proceeds as follows:
CF₃-CCl=CHCl + HF → CF₃-CF=CH₂ + HCl
A key component of this synthesis is the catalyst, which facilitates the reaction at lower temperatures and directs the selectivity towards the desired product, HFO-1234yf. While various catalysts have been explored, chromium-based catalysts, particularly fluorinated chromia (Cr₂O₃), have demonstrated significant efficacy.[2] The addition of promoters, such as magnesium, can further enhance catalytic activity and stability.[3]
Experimental Protocols
This section outlines the step-by-step methodologies for the synthesis of HFO-1234yf from HCFO-1233xf, including catalyst preparation, activation, the synthesis reaction, and product analysis.
Part 1: Preparation of Chrome-Magnesium Fluoride Catalyst
The following protocol describes a co-precipitation method for the synthesis of a chrome-magnesium catalyst, a precursor to the active fluorinated catalyst.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Ammonium hydroxide solution (25-30%)
-
Deionized water
Procedure:
-
Solution Preparation: Prepare separate aqueous solutions of chromium(III) chloride and magnesium chloride. The molar ratio of Cr:Mg can be varied to optimize catalyst performance; a common starting point is a ratio that results in 5-7% chromium in the final catalyst.[3]
-
Co-precipitation: Combine the chromium and magnesium salt solutions. Slowly add ammonium hydroxide solution with vigorous stirring until the pH of the solution reaches approximately 8-9, leading to the co-precipitation of chromium and magnesium hydroxides.
-
Aging: Allow the resulting slurry to age for 2-4 hours at room temperature with continuous stirring to ensure complete precipitation and homogenization.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is free of chloride ions (tested with silver nitrate solution).
-
Drying: Dry the filter cake in an oven at 110-120°C overnight to remove residual water.
-
Calcination: Calcine the dried powder in a furnace. Gradually increase the temperature to 400°C and maintain it for 4 hours in a stream of dry nitrogen. This step converts the hydroxides to their corresponding oxides.[4]
Part 2: Catalyst Activation (Fluorination)
The calcined chrome-magnesium oxide catalyst must be activated by fluorination to generate the catalytically active chromium oxyfluoride species.
Materials:
-
Calcined chrome-magnesium oxide catalyst
-
Anhydrous hydrogen fluoride (HF)
-
Nitrogen (N₂)
Procedure:
-
Catalyst Loading: Load the calcined catalyst into a fixed-bed reactor made of a material resistant to HF, such as nickel or Monel.
-
Purging: Purge the reactor with a stream of dry nitrogen to remove any air and moisture.
-
Fluorination: Gradually introduce anhydrous HF into the nitrogen stream. The temperature of the reactor should be slowly increased from room temperature to 350-380°C.[4]
-
Stabilization: Maintain the catalyst under the HF/N₂ flow at the final temperature for several hours until the absorption of HF ceases, indicating the completion of the fluorination process. The catalyst is now activated and ready for use.
Part 3: Gas-Phase Synthesis of HFO-1234yf
This protocol details the laboratory-scale synthesis of HFO-1234yf from HCFO-1233xf.
Materials and Equipment:
-
Activated chrome-magnesium fluoride catalyst
-
1,2-Dichloro-3,3,3-trifluoropropene (HCFO-1233xf)
-
Anhydrous hydrogen fluoride (HF)
-
Nitrogen (N₂) (carrier gas)
-
Fixed-bed catalytic reactor (Nickel or Monel)
-
Mass flow controllers for gases
-
Syringe pump for liquid feed
-
Heated transfer lines
-
Condenser and collection system cooled to -30°C or lower
-
Scrubber system for unreacted HF and HCl
Workflow Diagram:
Caption: Gas-phase synthesis workflow for HFO-1234yf.
Procedure:
-
System Preparation: Ensure the entire reactor system is leak-tight and has been purged with nitrogen.
-
Catalyst Heating: Heat the reactor containing the activated catalyst to the desired reaction temperature (e.g., 350-450°C) under a continuous flow of nitrogen.[3]
-
Reactant Introduction:
-
Introduce anhydrous HF into the nitrogen carrier stream at a controlled flow rate.
-
Introduce HCFO-1233xf into the gas stream using a syringe pump and a vaporizer. The reactants should be preheated to 250-270°C before entering the reactor.[3]
-
The molar ratio of HF to HCFO-1233xf is a critical parameter and should be optimized. Ratios from 2:1 to 19:1 have been reported.[3]
-
The contact time, determined by the total flow rate and the catalyst volume, should be controlled, with typical values ranging from 16 to 23 seconds.[3]
-
-
Reaction: Allow the reaction to proceed under steady-state conditions. The reactor effluent will contain HFO-1234yf, unreacted starting materials, HCl, and potentially by-products.
-
Product Collection and Purification:
-
Pass the reactor effluent through a scrubber containing a caustic solution (e.g., potassium hydroxide) to neutralize acidic gases like HCl and unreacted HF.[5]
-
The neutralized gas stream is then passed through a cold trap or condenser maintained at a low temperature (e.g., -30°C) to condense the organic products.[3]
-
Collect the crude liquid product for analysis and further purification if necessary. Distillation can be employed to separate HFO-1234yf from unreacted HCFO-1233xf and any by-products.[6]
-
Part 4: Product Analysis
The purity of the synthesized HFO-1234yf should be determined using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose.
GC-MS Protocol:
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.
-
Column: A suitable column for separating fluorinated hydrocarbons, such as a DB-624 or similar phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split injection is typically used. The injector temperature should be optimized (e.g., 200-250°C).
-
Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp to a final temperature of approximately 220°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.
-
Sample Preparation: A small aliquot of the condensed product is diluted in a suitable solvent (e.g., methylene chloride) and injected into the GC-MS.
-
Data Analysis: Identify HFO-1234yf and any impurities by comparing their retention times and mass spectra to known standards and library data. Quantify the purity by integrating the peak areas.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the gas-phase hydrofluorination of HCFO-1233xf over a chrome-magnesium fluoride catalyst.[3] Researchers should note that these values are starting points, and optimization is crucial for achieving the best results in a specific laboratory setup.
| Parameter | Value |
| Catalyst | Chrome-magnesium fluoride (5-7% Cr) |
| Reaction Temperature | 350 - 450°C |
| HF:HCFO-1233xf Molar Ratio | 2:1 to 19:1 |
| Contact Time | 16 - 23 seconds |
| HCFO-1233xf Conversion | 18 - 30% |
| HFO-1234yf Selectivity | Varies with temperature; higher at lower temperatures |
| Major By-product | 1,1,1,2,2-pentafluoropropane (HFC-245cb) |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the systematic monitoring of key parameters.
-
Catalyst Characterization: The prepared catalyst should be characterized using techniques such as BET for surface area analysis and XRD to confirm the crystalline phase. This ensures consistency between batches.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically analyzing the composition of the reactor effluent using online GC. This allows for real-time adjustments to reaction conditions to optimize for yield and selectivity.
-
Product Verification: The identity and purity of the final product must be confirmed by GC-MS analysis against a certified reference standard of HFO-1234yf.
-
Catalyst Lifetime and Regeneration: The long-term stability of the catalyst is a critical factor for the economic viability of the process. Catalyst deactivation, often due to coking, can be observed as a decrease in conversion over time.[7] Regeneration can often be achieved by treating the catalyst with a stream of air or an air/nitrogen mixture at elevated temperatures to burn off carbonaceous deposits.[8] The effectiveness of regeneration should be validated by comparing the catalyst's performance before and after the procedure.
Safety Considerations
Working with halogenated hydrocarbons and anhydrous hydrogen fluoride requires strict adherence to safety protocols.
-
1,2-Dichloro-3,3,3-trifluoropropene (HCFO-1233xf): This compound is a skin, eye, and respiratory irritant.[5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Anhydrous Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance. It can cause severe burns that may not be immediately painful. A specialized safety protocol for handling HF must be in place, including the availability of calcium gluconate gel as a first aid measure. All work with HF must be conducted in a dedicated, HF-rated fume hood.
-
High-Pressure Gases: The reaction involves the use of compressed gases. Ensure all gas cylinders are properly secured and that all tubing and fittings are rated for the pressures being used.
-
Reaction System: The reactor and associated equipment will be at high temperatures and pressures. Ensure proper shielding is in place and that the system is equipped with pressure relief devices.
Conclusion
The synthesis of HFO-1234yf from HCFO-1233xf via gas-phase catalytic hydrofluorination is a viable and promising route for the production of this next-generation refrigerant. The protocols and application notes provided in this document offer a comprehensive guide for researchers to explore and optimize this important chemical transformation. By carefully controlling reaction parameters and adhering to strict safety procedures, high-purity HFO-1234yf can be successfully synthesized in a laboratory setting. The principles and methodologies outlined herein provide a solid foundation for further research and development in the field of environmentally sustainable fluorochemicals.
References
- BenchChem. (2025). Technical Support Center: Regeneration of Chromium(III) Fluoride Hydrate Catalysts.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 1,2-Dichloro-3,3,3-trifluoropropene.
- Kemnitz, E., & Winfield, J. (2000). Advanced Inorganic Fluorides.
- ResearchGate. (2025). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc.
- Google Patents. (n.d.). CN113348033B - Method for activating chromium oxide catalysts.
- Google Patents. (n.d.). US8071826B2 - Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf).
- Google Patents. (n.d.). US9771309B2 - Chromia based fluorination catalyst.
- ECHEMI. (n.d.). Ask for help on activation of fluorination catalyst.
- European Patent Office. (2021). EP 2331257 B1 - FLUORINATED FLUORINATION CATALYST AND PROCESS TO PRODUCE FLUORINATED HYDROCARBONS.
- Google Patents. (n.d.). US20090209792A1 - Chromia Based Fluorination Catalyst.
- ChemicalBook. (n.d.). 1,2-DICHLORO-3,3,3-TRIFLUOROPROPENE CAS 431-27-6.
- TREA. (2023). METHODS FOR CHROMIUM CATALYST ACTIVATION USING OXYGEN-ENRICHED FLUIDIZATION GAS.
- Airgas. (2021). SAFETY DATA SHEET - 2-Chloro-3,3,3-trifluoropropene.
- PubMed. (n.d.). Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection.
- Jukov, A. A., Barabanov, V. G., Ismagilov, N. U., Trukshin, Y. G., & Shelopin, G. G. (2013). Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf)
- Benchchem. (n.d.). A Comparative Guide to GC-MS Analysis for Purity Assessment of 2-Chloropropene.
- Process Insights. (n.d.). Methods for the analysis of trace-level impurities in hydrogen for fuel cell applications.
- ResearchGate. (2018). Fourth Generation Refrigerant: HFO 1234 yf.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Magnesium- and iron-doped chromium fluoride/hydroxyfluoride: synthesis, characterization and catalytic activity - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Volume # 4(89), July - August 2013 — "Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]
- 4. A Continuous Flow Process for the Defluorosilylation of HFC-23 and HFO-1234yf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10233137B1 - Method for removing unsaturated halogenated impurities from 2,3,3,3-tetrafluoropropene (HFO-1234yf) - Google Patents [patents.google.com]
- 6. US8071826B2 - Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) - Google Patents [patents.google.com]
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- 8. data.epo.org [data.epo.org]
Application Notes & Protocols: Vapor Phase Fluorination Catalysts for (E)-1-chloro-2,3,3-trifluoropropene (HCFO-1223xd) Synthesis
Introduction: The Imperative for Sustainable Fluorolefins
Hydrochlorofluoroolefins (HCFOs) are emerging as critical next-generation refrigerants, blowing agents, and solvents due to their low global warming potential (GWP) and zero ozone depletion potential.[1] Specifically, (E)-1-chloro-2,3,3-trifluoropropene (HCFO-1223xd) and its isomers are compounds of significant industrial interest.[1][2] The most economically viable production route is through the vapor-phase catalytic fluorination of chlorinated precursors using hydrogen fluoride (HF).[3]
The success of this transformation hinges on the design and application of highly active, selective, and stable heterogeneous catalysts. This document provides an in-depth guide to the selection, preparation, activation, and use of chromia-based catalysts for the synthesis of HCFO-1223xd, tailored for researchers and process development scientists.
Catalyst Selection Rationale: Why Chromia-Based Systems Dominate
The catalytic exchange of chlorine for fluorine using HF is a demanding process, requiring catalysts that can withstand highly corrosive conditions while facilitating the desired reaction pathways.
The Central Role of Chromium Oxide (Cr₂O₃)
Chromium(III) oxide, or chromia, is the cornerstone of industrial fluorination catalysis. Its efficacy stems from its ability to be transformed in-situ into the active catalytic species, chromium oxyfluoride, upon treatment with HF.[4][5] The base oxide serves as a stable and robust precursor that can be engineered for high surface area and mechanical strength.[6] Catalysts based on Cr₂O₃ alone can be effective, but their performance often deactivates over time.[7]
The Function of Promoters: Enhancing Activity and Longevity
To overcome the limitations of pure chromia, promoters or dopants are incorporated into the catalyst structure. These additional metals are not merely additives; they fundamentally alter the catalyst's properties.
-
Mechanism of Promotion: Promoters like Lanthanum (La), Yttrium (Y), and Zinc (Zn) have been shown to significantly enhance catalytic performance.[4][8] Their primary roles are to:
-
Increase Surface Area: Promoters can act as structural stabilizers, preventing the sintering of chromia particles during high-temperature calcination and fluorination, thus maintaining a higher active surface area.[8]
-
Facilitate Active Site Formation: The addition of promoters can lead to the formation of more high-valent Cr species, which are precursors to the catalytically active chromium oxyfluoride (CrOₓFᵧ) sites during the pre-fluorination process.[4]
-
Enhance Stability: By modifying the surface acidity and structure, promoters can help maintain high selectivity to the desired product over extended periods (time on stream), delaying deactivation.[8]
-
Catalyst Supports
While bulk (unsupported) chromia catalysts are common, supported systems can also be used. Suitable supports must be stable in HF environments and include materials like aluminum fluoride (AlF₃), fluorinated alumina, and activated carbon.[6][9] Supports help in dispersing the active chromium species, which can be advantageous for certain process configurations.
The Active Catalytic Species: From Oxide Precursor to Chromium Oxyfluoride
The catalyst loaded into the reactor is a precursor, not the active catalyst itself. The transformation is achieved through a critical activation step known as pre-fluorination .
During this process, the catalyst is heated in a stream of HF. The surface of the chromium oxide reacts with HF, replacing oxygen atoms with fluorine atoms to form a complex, often amorphous, surface layer of chromium oxyfluoride (CrOₓFᵧ).[4][8] It is these oxyfluoride species, characterized by a mix of Cr-O and Cr-F bonds, that are widely accepted as the active sites for the Cl/F exchange reaction.[4] Techniques like X-ray Photoelectron Spectroscopy (XPS) are invaluable for confirming the formation of these species by identifying shifts in the binding energies of chromium, oxygen, and fluorine.[4][8]
Experimental Workflows and Protocols
Extreme Caution is required when handling Hydrogen Fluoride (HF). HF is a highly toxic and corrosive substance. All procedures involving HF must be conducted in a suitable fume hood with specialized safety equipment and emergency protocols (calcium gluconate gel) readily available.
Overall Experimental Workflow
The synthesis process follows a logical sequence from catalyst preparation to the final reaction.
Caption: Experimental workflow for HCFO-1223xd synthesis.
Protocol 1: Preparation of a La-Promoted Chromia Catalyst (La-Cr₂O₃)
This protocol describes the synthesis of a 1 mol% Lanthanum-doped Cr₂O₃ catalyst via the impregnation method, a common and scalable technique.[4]
Materials:
-
High surface area Chromium(III) oxide (Cr₂O₃) powder.
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O).
-
Deionized water.
-
Drying oven, calcination furnace.
Procedure:
-
Calculate Reagent Mass: Determine the mass of La(NO₃)₃·6H₂O required to achieve a 1 mol% loading of La relative to Cr₂O₃.
-
Prepare Impregnation Solution: Dissolve the calculated mass of La(NO₃)₃·6H₂O in a minimal amount of deionized water to achieve incipient wetness (the volume of the solution should be equal to the pore volume of the Cr₂O₃ support).
-
Impregnation: Add the lanthanum nitrate solution to the Cr₂O₃ powder dropwise while continuously mixing to ensure uniform distribution.
-
Drying: Dry the resulting paste in an oven at 110-120 °C for 12 hours to remove water.
-
Calcination: Transfer the dried powder to a furnace. Calcine in a flow of dry air or nitrogen by ramping the temperature to 400 °C at a rate of 5 °C/min and holding for 4 hours. This step decomposes the nitrate precursor to its oxide form.[7]
-
Pelletization: Allow the catalyst to cool. For use in a fixed-bed reactor, the powder is typically pelletized, crushed, and sieved to a specific particle size range (e.g., 0.5-1.4 mm) to ensure proper flow dynamics and prevent pressure drop.[9]
Protocol 2: Catalyst Characterization (Self-Validation)
Characterizing the catalyst before and after activation is crucial for understanding its properties and ensuring reproducibility.
| Technique | Purpose | Expected Outcome for a Good Catalyst Precursor |
| BET Surface Area Analysis | Measures the specific surface area and pore volume. | High surface area (typically > 50 m²/g) is desirable for maximizing active sites.[6] |
| X-ray Diffraction (XRD) | Identifies crystalline phases. | The fresh calcined catalyst should show peaks corresponding to the Eskolaite structure of Cr₂O₃. The promoter phase may not be visible if highly dispersed.[8] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and oxidation states. | Confirms the presence of Cr³⁺ in the precursor. After activation, it is used to identify the formation of CrOₓFᵧ species.[4] |
| Ammonia TPD (NH₃-TPD) | Measures the density and strength of acid sites. | Provides insight into the surface acidity, which is correlated with catalytic activity in fluorination reactions.[10] |
Protocol 3: Catalyst Activation (Pre-fluorination)
This protocol activates the catalyst precursor within the reactor.
Setup:
-
A fixed-bed reactor made of a corrosion-resistant alloy (e.g., Inconel).
-
Mass flow controllers for nitrogen (N₂) and anhydrous hydrogen fluoride (HF).
-
Temperature control system.
-
Downstream scrubber system for neutralizing unreacted HF.
Procedure:
-
Loading: Load a precisely weighed amount of the pelletized catalyst (e.g., 2-10 g) into the reactor, securing it with quartz wool.
-
Drying: Purge the system with dry N₂ (e.g., 100 mL/min) while heating the reactor to 250 °C. Hold for 1-2 hours to remove any physisorbed water.[9]
-
Fluorination:
-
Maintain the temperature at 250 °C.
-
Introduce a flow of anhydrous HF (e.g., 15-20 mL/min) into the N₂ stream.
-
Continue this initial fluorination for 90-120 minutes.[9]
-
Slowly ramp the temperature to the final reaction temperature (e.g., 350-380 °C) at a rate of ~1 °C/min while maintaining the HF/N₂ flow.[9]
-
Hold at the final temperature for 3-5 hours under the HF/N₂ flow to ensure complete activation of the catalyst surface.
-
-
Standby: The catalyst is now active and can be kept under a low flow of HF/N₂ at temperature before introducing the organic reactant.
Protocol 4: Vapor-Phase Fluorination of 1,1,2,3-Tetrachloropropene
This protocol outlines the synthesis of HCFO-1233xf, a close analogue of HCFO-1223xd, demonstrating the general principles. The reaction conditions can be adapted for different chlorinated propene precursors.[5]
Reactants:
-
Activated La-Cr₂O₃ catalyst (from Protocol 3).
-
Anhydrous Hydrogen Fluoride (HF).
-
1,1,2,3-Tetrachloropropene (TCP).
Procedure:
-
Set Conditions: With the activated catalyst held at the desired reaction temperature (e.g., 300-350 °C), set the HF flow to the desired rate.
-
Introduce Organic Feed: The organic precursor (TCP) is vaporized and fed into the reactor using a carrier gas (N₂) or by a syringe pump into a heated zone.
-
Molar Ratio and Contact Time:
-
The molar ratio of HF to the organic substrate is a critical parameter. Ratios typically range from 5:1 to 20:1 to favor fluorination and suppress side reactions.[5]
-
Contact time (the residence time of reactants in the catalyst bed) is controlled by the total flow rate and the catalyst volume. Shorter contact times may favor selectivity to the target product.[5]
-
-
Reaction Monitoring: The reactor effluent gas stream is passed through a heated transfer line to an online Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) and/or a Flame Ionization Detector (FID) for real-time monitoring of reactant conversion and product selectivity.
-
Product Collection: The effluent is passed through a scrubbing system to remove acidic gases (HCl, unreacted HF) and then through a cold trap to condense the organic products.
-
Data Analysis: Use GC data to calculate the conversion of the precursor and the selectivity to HCFO-1223xd and other byproducts.
| Parameter | Typical Range | Rationale / Effect |
| Temperature | 280 - 380 °C | Higher temperatures increase conversion but may reduce selectivity due to side reactions (e.g., dehydrohalogenation, coking).[5] |
| HF:Organic Molar Ratio | 5:1 - 20:1 | A high excess of HF drives the equilibrium towards the fluorinated product and helps maintain catalyst activity.[5] |
| Contact Time | 2 - 15 seconds | Shorter times can prevent over-fluorination and improve selectivity to the desired intermediate product.[5] |
| Pressure | 1 - 5 atm | Typically run at or slightly above atmospheric pressure. |
Proposed Reaction Mechanism
The Cl/F exchange on the surface of the chromium oxyfluoride catalyst is a complex process. A simplified mechanism is illustrated below.
Caption: Proposed mechanism for Cl/F exchange on a chromia catalyst.
The reaction involves the adsorption of both HF and the chlorinated organic molecule onto the active sites. The surface facilitates the cleavage of the C-Cl bond and the formation of a new C-F bond, followed by the desorption of the fluorinated product and HCl.
References
-
ResearchGate. (n.d.). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Chromia based fluorination catalyst - EP1877181B1.
-
Characterization of fluorinated alumina based on acid properties and structures. (n.d.). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Catalytic gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene over the fluorinated Cr2O3-based catalysts. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Catalytic Behaviors of Cr2O3 and CrO3/Cr2O3 Catalysts for Gas Phase Fluorination of 2-Chloro-1,1,1-trifluoroethane: Active Species and Catalyst Deactivation. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Chromia based fluorination catalyst - US9771309B2.
- Google Patents. (n.d.). Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene.
- Google Patents. (n.d.). Method for producing 1-chloro-2,3,3,3-tetrafluoropropene - EP3395789A1.
-
ResearchGate. (n.d.). Synthesis of 2, 3, 3, 3-tetrafluoropropene via vapor-phase catalytic fluorination in the presence of Cr-based catalyst. Retrieved February 15, 2026, from [Link]
-
Beijing Institute of Technology. (n.d.). Synthesis of 2,3,3,3-tetrafluoropropene via vapor-phase catalytic fluorination in the presence of Cr-based catalyst. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Chloro-3,3,3-trifluoropropene. Retrieved February 15, 2026, from [Link]
-
European Patent Office. (n.d.). PROCESS FOR MAKING HCFO-1233ZD - EP 3294697 B1. Retrieved February 15, 2026, from [Link]
-
European Patent Office. (n.d.). Compositions - EP 2634231 B1. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved February 15, 2026, from [Link]
Sources
- 1. WO2018097300A1 - Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene - Google Patents [patents.google.com]
- 2. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1877181B1 - Chromia based fluorination catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US9771309B2 - Chromia based fluorination catalyst - Google Patents [patents.google.com]
- 10. Synthesis of 2,3,3,3-tetrafluoropropene via vapor-phase catalytic fluorination in the presence of Cr-based catalyst - 北京理工大学 [pure.bit.edu.cn]
Technical Support Center: Reactor Material Integrity in HCFO-1223xd Processing
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (E/Z)-1-chloro-2,3,3-trifluoropropene, commonly known as HCFO-1223xd. As a fourth-generation hydrochlorofluoroolefin (HCFO), this compound presents unique opportunities in various applications due to its environmental profile.[1][2] However, its processing demands a rigorous understanding of its interaction with reactor materials. The presence of chlorine and fluorine in its structure signifies a potential for the in-process formation of corrosive acidic species, primarily hydrochloric acid (HCl) and hydrofluoric acid (HF), especially under elevated temperatures, pressures, or in the presence of moisture.[3][4]
This guide is designed to serve as a primary resource for troubleshooting and preventing corrosion-related issues. It moves beyond a simple checklist to provide a deeper understanding of the causal mechanisms behind material degradation, empowering you to make informed decisions that ensure the safety, reliability, and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is HCFO-1223xd and why is corrosion a primary concern?
HCFO-1223xd, or (E/Z)-1-chloro-2,3,3-trifluoropropene, is an unsaturated hydrochlorofluoroolefin.[5] The primary concern for corrosion stems from its molecular instability under certain process conditions (e.g., high temperature, presence of water, or catalytic action of some metals).[6] These conditions can lead to the decomposition or hydrolysis of the molecule, breaking the carbon-halogen bonds and forming highly corrosive hydrofluoric acid (HF) and hydrochloric acid (HCl).[3] HF, in particular, is aggressively corrosive to a wide range of materials, including common stainless steels and silica-containing compounds like glass.[7][8]
Q2: What are the main factors that accelerate corrosion during HCFO-1223xd processing?
Several process parameters can significantly increase the rate of corrosion:
-
Temperature: Higher temperatures increase reaction kinetics, accelerating both the decomposition of HCFO-1223xd and the subsequent corrosion rate of the reactor material.[9]
-
Moisture: Water can hydrolyze the HCFO molecule, directly leading to the formation of HF and HCl. Rigorous exclusion of moisture from all reagents and process equipment is critical.
-
Impurities: Certain impurities in the feedstock or from previous processes can catalyze decomposition or directly contribute to corrosion.
-
Pressure: While primarily a safety concern, elevated pressure can influence reaction equilibria and, in the event of a leak, lead to rapid depressurization and potential auto-refrigeration, which can cause embrittlement in some materials.[10]
-
Material of Construction: The choice of reactor material is the most critical factor. Materials with low resistance to acidic halides will corrode rapidly.[11]
Q3: My process is supposed to be anhydrous. Do I still need to worry about corrosion?
Yes. While maintaining an anhydrous system is a crucial first step, it does not eliminate all risks. "Anhydrous" in a practical sense means extremely low, but not zero, moisture content. Furthermore, thermal decomposition can occur even without water, generating radical species that can attack reactor surfaces.[4][12] It is best practice to select reactor materials based on the potential for acid formation, not just the intended operating conditions.
Troubleshooting Guide: Diagnosing and Resolving Corrosion Issues
This section addresses common problems encountered in the field. A systematic approach to troubleshooting is essential for rapid and effective resolution.[13][14]
Problem 1: Rapid, uniform corrosion or unexpected etching is observed in a 316 Stainless Steel reactor.
-
Probable Cause: You are likely generating hydrofluoric acid (HF). Standard austenitic stainless steels, including 316 SS, have poor to moderate resistance against HF, especially as temperature increases.[7][8] The chromium oxide passive layer that protects stainless steel is not stable in the presence of HF.
-
Diagnostic Steps:
-
Safely shut down the process. Follow all safety protocols for handling potentially hazardous materials.[15]
-
Visually inspect the reactor internals. Look for uniform thinning, pitting, or discoloration.
-
Perform Non-Destructive Testing (NDT). Use techniques like ultrasonic thickness measurement to quantify material loss without further damaging the reactor.[13]
-
Analyze process samples. Test for the presence of fluoride and chloride ions in your product or waste streams to confirm acid generation.
-
-
Corrective Actions:
-
Immediate: Discontinue use of the 316 SS reactor for this process.
-
Long-Term: Upgrade the reactor material. The most common and effective upgrades are to high-nickel alloys like Hastelloy C-276 or C-22, which offer superior resistance to a wide range of corrosive media, including HF and HCl.[16] Alternatively, for less extreme conditions, a fluoropolymer-lined or glass-lined reactor may be a cost-effective solution.[17][18]
-
Problem 2: Severe localized pitting and corrosion, particularly at weld seams.
-
Probable Cause: This points to a breakdown of the material's passive layer, often exacerbated at weld joints. The heat-affected zone (HAZ) of a weld can become sensitized, leading to chromium depletion and making it a prime target for intergranular attack.[19] Furthermore, strong oxidizers and chlorides can induce pitting in many alloys.[16]
-
Diagnostic Steps:
-
Follow the initial shutdown and inspection steps from Problem 1.
-
Use dye penetrant testing or microscopy to closely examine weld seams and heat-affected zones for micro-cracks and pitting.
-
-
Corrective Actions:
-
Material Choice: Select materials with high resistance to pitting and crevice corrosion. Hastelloy C-22 is specifically designed for exceptional performance in such environments.[16]
-
Fabrication Quality: If using a weldable alloy, ensure that welding procedures are followed precisely and that low-carbon or stabilized grades are used to minimize sensitization. In many cases, selecting a more robust alloy like C-22 is preferable as it is less susceptible to issues in the as-welded condition.[16]
-
Problem 3: Frequent failure of gaskets, seals, or valve components.
-
Probable Cause: Chemical incompatibility with elastomeric or polymer components. Hydrofluoroolefins (HFOs) can cause swelling, hardening, or embrittlement in common elastomers like NBR or EPDM.[20]
-
Diagnostic Steps:
-
Carefully remove and inspect the failed component. Note any changes in size, shape, hardness, or color.
-
Review the material compatibility chart for the specific elastomer used against HFOs and acidic media.
-
-
Corrective Actions:
-
Material Substitution: Replace incompatible seals with highly resistant materials. Polytetrafluoroethylene (PTFE) and perfluoroelastomers (FFKM) are excellent choices for broad chemical resistance, including HF and organic solvents.
-
Preventive Maintenance: Establish a regular inspection and replacement schedule for all seals and gaskets, even if they appear to be in good condition, to prevent unexpected failures.[21][22]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting corrosion issues.
Reactor Material Selection Guide
Choosing the right material from the outset is the most effective way to prevent corrosion. The selection depends on process temperature, pressure, and acceptable levels of product contamination.
Material Selection Decision Tree
Caption: A decision tree for selecting reactor materials.
Comparative Analysis of Reactor Materials
| Material | Relative Cost | Max Temp. (Typical) | Resistance to HF/HCl | Key Considerations |
| 316L Stainless Steel | Low | ~250°C | Poor to Fair | Not recommended for processes where HF/HCl generation is likely. May be suitable for very low temp, strictly anhydrous conditions, but requires extensive testing.[7][23] |
| Glass-Lined Steel | Medium | ~200°C | Excellent (to HCl) Poor (to HF) | Excellent for preventing metallic contamination. HF will attack the glass lining ; not suitable if HF is present.[17] |
| Fluoropolymer-Lined Steel (e.g., PTFE, ECTFE) | Medium-High | ~200-260°C | Excellent | Provides an inert barrier. Excellent choice for high-purity applications. Susceptible to mechanical damage and permeation at high temperatures.[18] |
| Monel® 400 (Ni-Cu) | High | ~400°C | Good to Excellent | A classic choice for HF service, particularly in anhydrous conditions. Performance can be limited in aerated or oxidizing acid environments.[7][8] |
| Inconel® 600 (Ni-Cr-Fe) | High | >650°C | Good | Good high-temperature strength and resistance to chloride-ion stress corrosion cracking, but generally less resistant to reducing acids than Hastelloy.[7][8] |
| Hastelloy® C-276 / C-22 (Ni-Cr-Mo) | Very High | >650°C | Excellent | The gold standard for multi-purpose chemical reactors. C-22 offers enhanced resistance to pitting and crevice corrosion over C-276. Suitable for nearly all HCFO processing conditions.[16] |
Experimental Protocol: Material Compatibility Testing
Before committing to a full-scale reactor, it is imperative to conduct material compatibility tests under your specific process conditions. This protocol is based on the principles outlined in ASTM G31 for laboratory immersion corrosion testing.[19]
Objective: To determine the corrosion rate of candidate materials in a simulated HCFO-1223xd process environment.
Materials & Equipment:
-
Material coupons (typically 25x50x3 mm) of candidate alloys (e.g., 316L SS, Hastelloy C-22).
-
High-pressure reactor or autoclave rated for the process conditions.
-
Analytical balance (accurate to 0.1 mg).
-
HCFO-1223xd and any other process reagents.
-
Cleaning and polishing supplies (abrasive paper, acetone, deionized water).
-
Ultrasonic bath.
Methodology:
-
Coupon Preparation (Pre-Exposure): a. Measure the dimensions of each coupon to the nearest 0.01 mm. b. Polish all faces with 120-grit abrasive paper to create a uniform surface. c. Clean the coupons by sonicating in acetone for 5 minutes, followed by a deionized water rinse. d. Dry the coupons thoroughly in a desiccator. e. Weigh each coupon on an analytical balance to the nearest 0.1 mg. Record this as the Initial Weight (W_i).
-
Exposure: a. Place the prepared coupons in the test reactor. Ensure they are electrically isolated from each other and the reactor body to prevent galvanic corrosion. b. Add HCFO-1223xd and any other process reagents, simulating the exact composition of your intended process. c. Seal the reactor and bring it to the target temperature and pressure. d. Maintain these conditions for a predetermined exposure period (e.g., 100 hours).
-
Coupon Cleaning and Evaluation (Post-Exposure): a. Safely cool down, vent, and open the reactor. b. Remove the coupons and visually inspect for any changes (discoloration, pitting, etc.). c. Clean the coupons to remove any corrosion products, following ASTM G1 procedures. This may involve chemical cleaning or gentle scrubbing. d. Rinse with deionized water, dry completely, and re-weigh. Record this as the Final Weight (W_f).
-
Calculating Corrosion Rate: a. The corrosion rate in millimeters per year (mm/y) can be calculated using the following formula: Corrosion Rate = (K × (W_i - W_f)) / (A × T × D) Where:
-
K = constant (8.76 x 10^4)
-
W_i - W_f = mass loss in grams
-
A = total surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
References
-
Oak Ridge National Laboratory. (n.d.). Hydrofluoric Acid Corrosion Study of High-Alloy Materials. INFO - Oak Ridge National Laboratory. [Link]
-
Achieve Chem. (2024). How Do You Troubleshoot Problems in A Steel Reactor? News - Achieve Chem. [Link]
-
Spatz, M. W., & Sethi, A. (2013). Material Compatibility of HVAC&R System Materials with Low GWP Refrigerants. International Congress of Refrigeration. [Link]
-
Zhanghua. (2025). Troubleshooting CSTR Reactor Problems: A Guide. Zhanghua - Filter Dryer. [Link]
-
Osborne, P. E. (2002). Hydrofluoric Acid Corrosion Study of High-Alloy Materials. (Technical Report) | OSTI.GOV. [Link]
-
Unknown Author. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. [Link]
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Comparative Flammability Limits of Fluorinated Propene Derivatives
Executive Summary: The Fluorine Trade-Off
The transition from hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) represents a critical pivot in chemical engineering, driven by the need to reduce Global Warming Potential (GWP). However, this shift introduces a thermodynamic trade-off: the introduction of a carbon-carbon double bond (
This guide provides an in-depth analysis of the flammability limits of HFO-1234yf (2,3,3,3-tetrafluoropropene) and HFO-1234ze(E) (trans-1,3,3,3-tetrafluoropropene). Unlike simple hydrocarbons, these fluorinated derivatives exhibit "mild flammability" (Class A2L), characterized by high Minimum Ignition Energies (MIE) and low Burning Velocities (BV). For drug development professionals, particularly those reformulating Metered Dose Inhalers (MDIs), understanding these nuances is critical for manufacturing safety and regulatory compliance.
Mechanistic Insight: Why "Mildly" Flammable?
To understand the data, one must understand the combustion kinetics. Fluorinated propenes do not burn like propane. Their combustion is a competition between chain-branching oxidation and chain-terminating radical scavenging.
The Radical Scavenging Effect
In a typical hydrocarbon flame, hydrogen radicals (
These fluorine species act as "radical sinks":
This scavenging reduces the pool of
-
High MIE: It takes significant energy to overcome this inhibition.
-
Low BV: The flame front propagates slowly as chain termination competes with propagation.
Diagram 1: Combustion Inhibition Mechanism
Figure 1: The kinetic competition between radical generation and fluorine-mediated scavenging that defines A2L flammability.[1]
Experimental Protocol: ASTM E681
The industry standard for determining Lower Flammability Limits (LFL) and Upper Flammability Limits (UFL) is ASTM E681 . For A2L refrigerants, specific modifications (as detailed in ASHRAE 34) are required to ensure accuracy due to the slow flame propagation.
Protocol Validation (Self-Validating System)
Objective: Determine the concentration range of propellant in air that supports flame propagation.
Equipment:
-
12-liter spherical glass flask (minimizes wall quenching effects).
-
Spark ignition system (15kV, 30mA, 0.4s duration).
-
Video recording (for visual angle verification).
Step-by-Step Methodology:
-
Evacuation: Clean flask and evacuate to < 100 Pa.
-
Component Loading: Introduce the fluorinated propene via partial pressure method. Calculation:
-
Air Dilution: Fill with air to reach atmospheric pressure (101.3 kPa).
-
Mixing: Magnetic stirring for 5 minutes to ensure homogeneity.
-
Ignition: Activate spark electrodes positioned at the center.
-
Validation Criteria (The "90-Degree Rule"):
-
A mixture is deemed flammable only if the flame propagates upward and outward, subtending an angle greater than 90° from the ignition point.
-
Why? Weak "flash" caps that do not expand indicate insufficient energy release to sustain a flame front.
-
Diagram 2: ASTM E681 Experimental Setup
Figure 2: Schematic of the ASTM E681 test apparatus used to validate A2L classification.
Comparative Data Analysis
The following data synthesizes results from ASHRAE 34, ISO 817, and peer-reviewed combustion studies. Note the stark contrast between the fluorinated propenes and Propane (R-290).[2]
Table 1: Flammability Parameters (at 23°C, 101.3 kPa)
| Property | HFO-1234yf | HFO-1234ze(E) | HFC-134a (Legacy) | Propane (R-290) |
| Chemical Name | 2,3,3,3-Tetrafluoropropene | trans-1,3,3,3-Tetrafluoropropene | 1,1,1,2-Tetrafluoroethane | Propane |
| Safety Class (ASHRAE) | A2L (Mildly Flammable) | A2L (Mildly Flammable)* | A1 (Non-Flammable) | A3 (Highly Flammable) |
| LFL (vol % in air) | 6.2% | None at 23°C (Flammable > 30°C) | None | 2.1% |
| UFL (vol % in air) | 12.3% | N/A at 23°C | None | 9.5% |
| Min. Ignition Energy (MIE) | 5,000 – 10,000 mJ | > 61,000 mJ (at 54°C) | N/A | 0.25 mJ |
| Burning Velocity (Su) | 1.5 cm/s | < 1.0 cm/s (at elevated temp) | 0 cm/s | 46 cm/s |
| Heat of Combustion | 10.7 kJ/g | 10.1 kJ/g | 4.2 kJ/g | 46.3 kJ/g |
Critical Analysis for Researchers:
-
HFO-1234ze(E) Anomaly: While classified as A2L, HFO-1234ze(E) exhibits no flame propagation at standard ambient temperature (23°C) using ASTM E681. It only exhibits flammability limits at elevated temperatures (>30°C) or high humidity. This makes it exceptionally safe for MDI manufacturing environments compared to HFO-1234yf.
-
Ignition Energy Gap: The MIE of HFO-1234yf is 4-5 orders of magnitude higher than propane.[2] Static electricity (typically 10-30 mJ) is insufficient to ignite HFO-1234yf, whereas it easily ignites propane.
Implications for Drug Development (MDI Formulations)
For pharmaceutical scientists replacing HFC-134a in MDIs, HFO-1234ze(E) is the primary candidate due to its "quasi-non-flammable" nature.[3]
Manufacturing Safety Assessment
While HFO-1234ze(E) is safe at room temperature, high-pressure filling lines and propellant storage tanks may operate at varying conditions.
Risk Mitigation Workflow:
-
Leak Detection: Standard photoacoustic IR sensors used for HFC-134a are effective for HFOs.
-
Zone Classification: Unlike Propane (which requires ATEX Zone 1/2), HFO-1234ze(E) often allows for de-classification of zones to "Non-Hazardous" if ventilation maintains concentration < 25% of LFL (approx 1.75% vol).
-
High-Energy Sources: Avoid arc welders or unshielded contactors in the filling room, as these provide the >61,000 mJ required for ignition.
Diagram 3: Propellant Selection Logic
Figure 3: Decision matrix for selecting MDI propellants based on flammability profiles.
References
-
ASHRAE Standard 34-2022 . Designation and Safety Classification of Refrigerants. American Society of Heating, Refrigerating and Air-Conditioning Engineers.[2] Link
-
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-
Honeywell (2020) . Solstice® ze (HFO-1234ze) Refrigerant Product Manual. (Data on temperature-dependent flammability). Link
-
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-
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-
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A Comparative Guide to the Quality Control of Industrial-Grade HCFO-1223xd
This guide provides an in-depth technical framework for establishing robust quality control (QC) parameters for industrial-grade hydrochlorofluoroolefin (HCFO)-1223xd. Designed for researchers, scientists, and drug development professionals who may use this compound as a solvent, process agent, or chemical intermediate, this document details the critical analytical methodologies required to ensure product consistency, performance, and safety. Furthermore, it presents a comparative analysis of HCFO-1223xd against a prominent, structurally similar alternative, HCFO-1233zd(E), to provide context for material selection and application.
Introduction: The Imperative for Stringent QC in Low-GWP Compounds
The global push towards environmentally sustainable technologies has led to the development of hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) as replacements for hydrofluorocarbons (HFCs) and other substances with high Global Warming Potential (GWP). HCFO-1223xd (1,2-dichloro-3,3,3-trifluoropropene) is a member of this new generation of chemicals. While specific applications are often proprietary, it is recognized as an important intermediate in the synthesis of other fluorochemicals and can be a byproduct in related manufacturing processes.[1]
The efficacy and safety of HCFO-1223xd in any industrial application are directly contingent on its purity and the profile of impurities it contains. Even trace contaminants can have a cascading negative impact, affecting reaction kinetics, end-product stability, and regulatory compliance. This guide, therefore, explains the causality behind essential QC tests and provides validated protocols for their implementation.
Section 1: Critical Quality Control Parameters for HCFO-1223xd
A comprehensive QC strategy for industrial-grade HCFO-1223xd must encompass a range of parameters that define its identity, purity, and stability. The following table summarizes these essential tests and the rationale for their inclusion.
| Parameter | Typical Specification (Application-Dependent) | Rationale & Scientific Justification |
| Assay (Purity) | > 99.5% | Ensures that the bulk material consists primarily of the target molecule, which is critical for predictable performance in chemical reactions or physical applications like solvent cleaning. |
| Isomeric Purity | Ratio of E/Z isomers to be defined | HCFO-1223xd, like other olefins, can exist as geometric isomers (E and Z). These isomers possess different physical properties (e.g., boiling point, density) which can impact performance. |
| Key Impurities | Varies; typically < 0.1% for individual impurities | Manufacturing processes can result in byproducts, including under-fluorinated intermediates like dichlorodifluoropropenes (1232 isomers) or trichlorofluoropropenes (1231 isomers).[1] These can interfere with reactions or introduce toxicity. |
| Water Content | < 50 ppm | Water can corrode equipment, especially if acidic species are present. In reactive systems, it can act as an unwanted nucleophile or poison catalysts. |
| Acidity (as HF) | < 1 ppm | Residual acids from synthesis, primarily hydrogen fluoride (HF), are highly corrosive and can degrade both the product and the storage or reaction vessels.[1] |
| Non-Volatile Residue (NVR) | < 10 ppm | NVR represents involatile contaminants (e.g., salts, oils, polymers) that can leave deposits on surfaces, foul equipment, or contaminate sensitive products like electronics or pharmaceuticals. |
Section 2: Analytical Methodologies and Experimental Protocols
The trustworthiness of any QC program relies on validated, reproducible analytical methods. The protocols below are standard in the fluorochemical industry and provide a self-validating system for assessing the quality of HCFO-1223xd.
Protocol 2.1: Purity, Isomeric Ratio, and Impurity Profile by Gas Chromatography (GC)
This method is the cornerstone of HCFO-1223xd analysis, providing a comprehensive overview of all volatile components in a single run.
Causality: Gas chromatography separates compounds based on their boiling points and interaction with the stationary phase. A mass spectrometer (MS) detector is preferred as it provides definitive identification of impurities based on their mass-to-charge ratio, complementing the quantitative data from a Flame Ionization Detector (FID).
Step-by-Step Methodology:
-
System Preparation:
-
Instrument: Gas Chromatograph with a Mass Spectrometer or Flame Ionization Detector.
-
Column: A mid-polarity column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) is recommended for resolving halogenated hydrocarbons.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
-
Sample Preparation:
-
Due to the volatility of HCFO-1223xd, samples must be handled in a sealed, pressure-rated cylinder.
-
A liquid sampling valve is used to inject a precise volume of the liquid-phase sample directly into the GC inlet. This prevents fractional evaporation and ensures a representative sample is analyzed.
-
-
GC Conditions:
-
Inlet Temperature: 200°C.
-
Oven Program: Start at 40°C, hold for 3 minutes, then ramp to 220°C at 10°C/min. This program allows for the separation of highly volatile components at the beginning and elution of heavier byproducts at the end.
-
Detector Temperature: 250°C (FID) or MS transfer line at 230°C.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to those of a certified reference standard.
-
Quantify the purity and impurity levels using the area percent method, assuming a similar response factor for structurally related impurities. For higher accuracy, determine the relative response factor for each known impurity.
-
Workflow Diagram: GC-MS Analysis of HCFO-1223xd
Caption: Workflow for HCFO-1223xd analysis by GC-MS.
Protocol 2.2: Determination of Water Content by Karl Fischer Titration
Causality: This is the most accurate and specific method for water determination. It is based on a stoichiometric reaction between water, iodine, and sulfur dioxide. Coulometric Karl Fischer is ideal for the very low water levels expected in high-purity fluorochemicals.
Step-by-Step Methodology:
-
Instrument Setup: Prepare a coulometric Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be conditioned until a stable, low-drift baseline is achieved.
-
Sample Introduction: Using a gas-tight syringe, draw a known mass (typically 1-5 g) of liquid HCFO-1223xd from the sample cylinder.
-
Titration: Inject the sample directly into the conditioned Karl Fischer cell. The instrument will automatically titrate the water present and calculate the concentration.
-
Result Calculation: The result is typically displayed directly by the instrument in parts per million (ppm) or percentage.
Protocol 2.3: Measurement of Acidity
Causality: This simple titration provides a rapid and reliable measure of total acidity, which is critical for preventing corrosion.
Step-by-Step Methodology:
-
Sample Preparation: Bubble a known volume of HCFO-1223xd vapor through a specific volume of deionized, pH-neutral water. Any acidic components (like HF) will be scrubbed into the aqueous phase.
-
Titration: Add a pH indicator (e.g., bromothymol blue) to the water.
-
Analysis: Titrate the solution with a standardized, dilute solution of sodium hydroxide (e.g., 0.01 N NaOH) until the color endpoint is reached.
-
Calculation: Calculate the acidity, expressed as ppm of HF, based on the volume of titrant used.
Logical Flow of Quality Control Assessment
Caption: Decision workflow for batch release based on QC testing.
Section 3: Comparative Analysis: HCFO-1223xd vs. HCFO-1233zd(E)
To better understand the quality control landscape, it is useful to compare HCFO-1223xd with a widely adopted alternative, HCFO-1233zd(E). This compound is used as a blowing agent, refrigerant, and solvent.[2][3] Its well-defined properties and specifications provide a benchmark for evaluating other HCFOs.
| Feature | HCFO-1223xd | HCFO-1233zd(E) | Significance for QC & Application |
| Chemical Name | 1,2-dichloro-3,3,3-trifluoropropene | trans-1-chloro-3,3,3-trifluoropropene | The additional chlorine atom in 1223xd significantly alters its physical properties and potential impurity profile. |
| CAS Number | Not consistently defined in searches | 102687-65-0[2] | A defined CAS number is critical for regulatory tracking and safety data management. |
| Molecular Weight | ~164.9 g/mol | 130.5 g/mol [2] | Affects density, vapor pressure, and solvent strength. |
| Boiling Point | Higher than 1233zd(E) (estimated) | 19°C[4] | A key parameter for solvent applications, dictating evaporation rate and operating temperature. |
| Global Warming Potential (GWP) | Not established, expected to be low | 1 to 7[3][5] | A primary driver for adoption. QC must ensure no high-GWP impurities are present. |
| Ozone Depletion Potential (ODP) | Expected to be near-zero | ≈0[2] | The presence of chlorine means ODP, while very low, must be verified. |
| Flammability | To be determined | Non-flammable[2][5] | A critical safety parameter. QC must ensure flammable impurities (e.g., hydrocarbons) are absent. |
| Key QC Considerations | Focus on chlorinated and under-fluorinated byproducts.[1] | Focus on isomeric purity (Z-isomer has a higher boiling point of 38°C) and removal of synthesis precursors.[4] | The QC strategy must be tailored to the specific synthesis route and potential byproducts of each compound. |
Conclusion
The quality control of industrial-grade HCFO-1223xd is a multi-faceted process that is essential for its safe and effective use. A robust analytical strategy, centered on gas chromatography for purity and impurity profiling, Karl Fischer titration for moisture, and acid-base titration for acidity, provides the necessary framework for batch-to-batch consistency. By understanding the specific potential impurities derived from its manufacturing process, such as under-halogenated species, and comparing its profile to established alternatives like HCFO-1233zd(E), researchers and developers can confidently integrate this low-GWP molecule into their applications. The protocols and parameters outlined in this guide serve as a validated starting point for developing a comprehensive and trustworthy quality assurance program.
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A Comparative Analysis of Bioaccumulation Potential: HCFO-1223xd Versus Traditional Chlorofluorocarbons
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to replace ozone-depleting and high global warming potential substances, novel compounds are continuously being developed and evaluated. One such compound, HCFO-1223xd (trans-1-chloro-3,3,3-trifluoroprop-1-ene), has emerged as a promising alternative to traditional chlorofluorocarbons (CFCs) in various applications, including as a foam blowing agent, refrigerant, and solvent.[1][2] A critical aspect of the environmental risk assessment for any new chemical is its potential to bioaccumulate in living organisms. This guide provides an in-depth comparison of the bioaccumulation potential of HCFO-1223xd with that of legacy CFCs, grounded in the principles of scientific integrity and supported by established experimental methodologies.
The Imperative of Bioaccumulation Assessment
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance that is higher than in the surrounding medium. For persistent and lipophilic (fat-soluble) compounds, this can lead to significant concentrations in the tissues of organisms, even at low environmental exposure levels.[3] The concern is particularly acute for chemicals that are resistant to metabolic breakdown, as they can be transferred through the food web, a process known as biomagnification.
Two key indicators are widely used to predict and quantify the bioaccumulation potential of a chemical: the octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF) .
Octanol-Water Partition Coefficient (Kow)
The Kow, often expressed as its logarithm (log Kow), is a measure of a chemical's lipophilicity. It is a key parameter in environmental fate studies, as it has been shown to have a significant relationship with the bioaccumulation of substances in fish.[4] A high log Kow value generally indicates a greater potential for a substance to partition from water into the fatty tissues of aquatic organisms.[4]
Bioconcentration Factor (BCF)
The BCF is a more direct measure of a substance's tendency to accumulate in an aquatic organism. It is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at a steady state.[5] Regulatory bodies like the European Union's REACH program use BCF values to classify the bioaccumulative properties of chemicals, with a BCF of over 2000 often considered bioaccumulative (B) and over 5000 as very bioaccumulative (vB).
Experimental Methodologies for Assessing Bioaccumulation
To ensure data reliability and comparability, standardized testing guidelines developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) are followed.
Determination of the Octanol-Water Partition Coefficient (Kow)
The OECD provides several guidelines for the experimental determination of Kow, including the Shake Flask Method (OECD 107), the HPLC Method (OECD 117), and the Slow-Stirring Method (OECD 123). The choice of method often depends on the expected log Kow value of the substance.
This method is suitable for substances with a log Kow between -2 and 4.
-
Preparation of Solvents: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Test Substance Preparation: A stock solution of the test substance is prepared in either n-octanol or water. The concentration should be low enough to remain in the linear range of the analytical method.
-
Partitioning: A defined volume of the stock solution and the other solvent are placed in a centrifuge tube. The tubes are then shaken at a constant temperature until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
-
Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Experimental workflow for Kow determination using the OECD 107 Shake Flask Method.
Determination of the Bioconcentration Factor (BCF)
The OECD Guideline 305 outlines the procedure for determining the BCF in fish. This test involves exposing fish to the test substance in water and measuring its concentration in the fish tissue over time.
-
Test Organism Acclimation: A suitable fish species (e.g., zebrafish, rainbow trout) is acclimated to the test conditions.
-
Exposure Phase (Uptake): Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue samples are taken at regular intervals.
-
Depuration Phase (Elimination): After the exposure phase, the remaining fish are transferred to clean, untreated water. Fish tissue samples continue to be collected to measure the rate of elimination of the substance.
-
Analysis: The concentration of the test substance in water and fish tissue is determined using appropriate analytical methods.
-
Calculation: The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state. The uptake and depuration rate constants are also determined.
Experimental workflow for BCF determination using the OECD 305 Flow-Through Fish Test.
Bioaccumulation Potential of Traditional CFCs
Traditional CFCs, such as CFC-11, CFC-12, CFC-113, CFC-114, and CFC-115, were widely used for their desirable physical properties.[6][7] However, their long atmospheric lifetimes and role in ozone depletion led to their phase-out under the Montreal Protocol.[8][9] While their primary environmental concern was stratospheric ozone destruction, their potential to bioaccumulate is also a relevant consideration for legacy contamination.
The following table summarizes available data on the log Kow and BCF of several traditional CFCs.
| Compound | Chemical Formula | Log Kow | Bioconcentration Factor (BCF) |
| CFC-12 | CCl₂F₂ | 2.16[10][11] | Data not readily available |
| CFC-115 | C₂ClF₅ | 2.1[12] | ~20 (estimated)[13] |
| CFC-114 | C₂Cl₂F₄ | 2.82[3] | 15 - 32[3] |
| CFC-113 | C₂Cl₃F₃ | 3.16 | 11 - 86 |
The log Kow values for these CFCs are in a range that suggests a low to moderate potential for bioaccumulation. The experimentally determined and estimated BCF values are all well below the threshold of 2000, indicating that these specific CFCs are not considered to be bioaccumulative according to current regulatory criteria.
Assessing the Bioaccumulation Potential of HCFO-1223xd
HCFO-1223xd, with the chemical name trans-1-chloro-3,3,3-trifluoroprop-1-ene, is a hydrochlorofluoroolefin (HCFO).[2] It is designed to have a short atmospheric lifetime and a low global warming potential, addressing the primary environmental concerns associated with its predecessors.[1]
A thorough search of publicly available scientific literature, regulatory databases such as the European Chemicals Agency (ECHA), and safety data sheets did not yield experimental or calculated log Kow or BCF values for HCFO-1223xd. This indicates a significant data gap in the publicly accessible information regarding its bioaccumulation potential.
While direct bioaccumulation data is not available, some inferences can be drawn from other toxicological and environmental fate information. For a similar compound, it has been noted that metabolites were excreted rapidly in animal studies, suggesting a low extent of biotransformation. However, this does not directly address the potential for the parent compound to accumulate in tissues. The ECHA registration dossier for a related substance, (1E)-1-chloro-3,3,3-trifluoroprop-1-ene, classifies it as harmful to aquatic life with long-lasting effects, which underscores the need for a comprehensive environmental assessment.
Conclusion and Future Perspectives
Based on the available data, traditional CFCs such as CFC-12, CFC-113, CFC-114, and CFC-115 exhibit a low to moderate potential for bioaccumulation, with log Kow and BCF values falling below the current regulatory thresholds for concern.
For HCFO-1223xd, a direct quantitative comparison is not possible due to the absence of publicly available log Kow and BCF data. While this substance has been engineered to have favorable atmospheric properties, its bioaccumulation potential remains an uncharacterized aspect of its environmental profile.
For researchers, scientists, and drug development professionals, this highlights several key takeaways:
-
The assessment of bioaccumulation potential through standardized experimental protocols (OECD 107, 305) is a cornerstone of chemical safety evaluation.
-
While newer generations of fluorinated compounds are designed to mitigate specific environmental impacts like ozone depletion and global warming, a comprehensive evaluation of all potential environmental fates, including bioaccumulation, is crucial.
-
The current data gap for HCFO-1223xd's bioaccumulation potential signifies an area where further research is needed to provide a complete environmental risk assessment.
As the chemical industry continues to innovate and introduce new substances, it is imperative that comprehensive and transparent data on their environmental fate and potential for bioaccumulation are made available to the scientific community and regulatory bodies. This will ensure that the alternatives to legacy pollutants do not inadvertently introduce new, unforeseen environmental challenges.
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